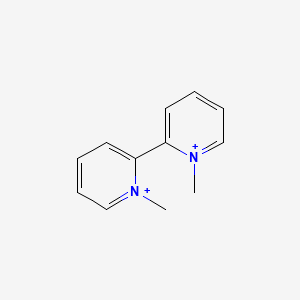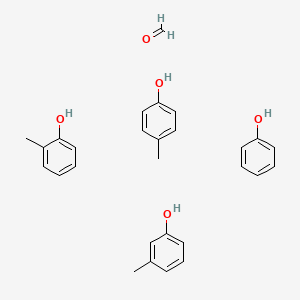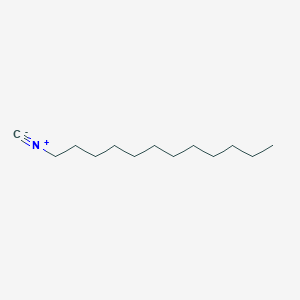
Dodecyl isocyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl isocyanide, also known as 1-isocyanatododecane, is an organic compound with the molecular formula CH₃(CH₂)₁₁NC. It is a member of the isocyanide family, characterized by the presence of the isocyanide functional group (−NC). This compound is notable for its unique reactivity and applications in various fields, including organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dodecyl isocyanide can be synthesized through several methods. One common approach involves the dehydration of formylamines. Another method includes the reaction of primary amines with chloroform and a strong base, such as potassium hydroxide, under reflux conditions. The reaction typically proceeds as follows:
[ \text{RNH}_2 + \text{CHCl}_3 + 3\text{KOH} \rightarrow \text{RNC} + 3\text{KCl} + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of dodecylamine with phosgene. This method requires careful handling due to the toxic nature of phosgene. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: Dodecyl isocyanide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Cycloaddition Reactions: It participates in cycloaddition reactions, such as the 4+1 cycloaddition with tetrazines, leading to the formation of stable cycloadducts.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines
Cycloaddition Partners: Tetrazines
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride
Major Products:
Urethanes: Formed from the reaction with alcohols
Ureas: Formed from the reaction with amines
Cycloadducts: Formed from cycloaddition reactions
Wissenschaftliche Forschungsanwendungen
Dodecyl isocyanide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of carbodiimides from phosphinimines, which are important intermediates in organic synthesis.
Biology: It is employed in the preparation of AZT analogues, which are used in antiviral research.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: this compound is used in the production of specialty polymers and materials due to its unique reactivity.
Wirkmechanismus
The mechanism of action of dodecyl isocyanide involves its reactivity with various nucleophiles. The isocyanide group (−NC) acts as an electrophile, allowing it to react with nucleophiles to form new chemical bonds. This reactivity is exploited in multicomponent reactions, where this compound serves as a key building block in the synthesis of complex molecules.
Vergleich Mit ähnlichen Verbindungen
- Methyl isocyanide (CH₃NC)
- Ethyl isocyanide (C₂H₅NC)
- Phenyl isocyanide (C₆H₅NC)
Comparison: Dodecyl isocyanide is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain isocyanides. This long chain enhances its solubility in nonpolar solvents and affects its reactivity in various chemical reactions. Additionally, the long alkyl chain makes it more suitable for applications in materials science and polymer chemistry.
Eigenschaften
CAS-Nummer |
36999-98-1 |
|---|---|
Molekularformel |
C13H25N |
Molekulargewicht |
195.34 g/mol |
IUPAC-Name |
1-isocyanododecane |
InChI |
InChI=1S/C13H25N/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h3-13H2,1H3 |
InChI-Schlüssel |
RZELGCMBQAPXRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)
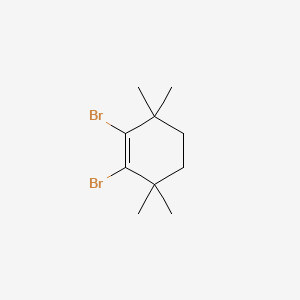
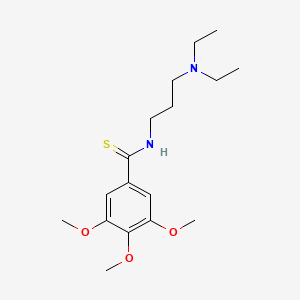
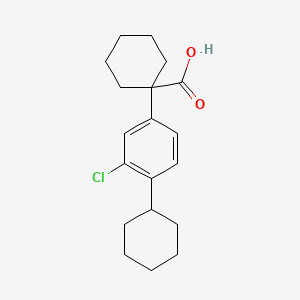
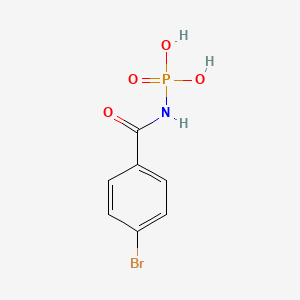
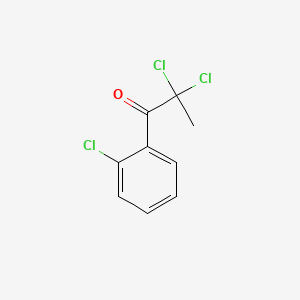
![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)


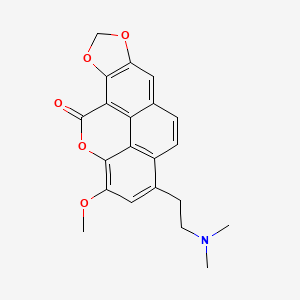
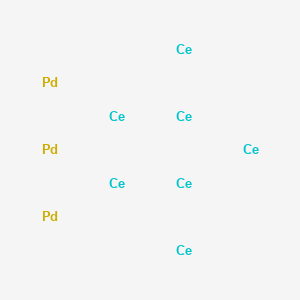
![6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine](/img/structure/B14674632.png)
